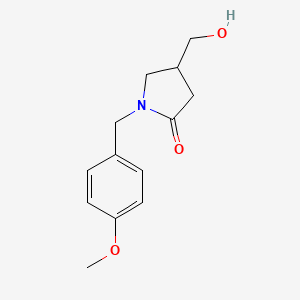

4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one

CAS No.: 96449-70-6

Cat. No.: VC11795832

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96449-70-6 |

|---|---|

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | 4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one |

| Standard InChI | InChI=1S/C13H17NO3/c1-17-12-4-2-10(3-5-12)7-14-8-11(9-15)6-13(14)16/h2-5,11,15H,6-9H2,1H3 |

| Standard InChI Key | GSKFDYBBQXNJJV-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CN2CC(CC2=O)CO |

| Canonical SMILES | COC1=CC=C(C=C1)CN2CC(CC2=O)CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one, reflects its core structure: a five-membered lactam ring (pyrrolidin-2-one) substituted with a hydroxymethyl group (-CHOH) at position 4 and a 4-methoxybenzyl group (-CH-CH-OCH) at position 1. The methoxy group on the benzyl ring introduces electron-donating effects, altering the compound’s electronic profile and solubility.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | 4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one |

| Lipophilicity (LogP) | Estimated 1.2–1.5 |

| Hydrogen Bond Donors | 2 (hydroxyl + amide) |

| Hydrogen Bond Acceptors | 4 (amide, ether, hydroxyl) |

The hydroxymethyl group contributes to hydrogen-bonding capacity, while the methoxybenzyl group enhances aromatic interactions, making the compound a candidate for targeting hydrophobic binding pockets in enzymes .

Synthesis and Optimization Strategies

Enzyme-Catalyzed Enantioselective Hydrolysis

A pivotal advancement in synthesizing pyrrolidinone derivatives is described in CA2568836C , which outlines an enzyme-catalyzed enantioselective hydrolysis method for producing 3-hydroxy-4-hydroxymethylpyrrolidine intermediates. Although this patent focuses on a related compound, the methodology is adaptable to 4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one. Key steps include:

-

Racemic Substrate Preparation: Starting with a racemic 3,4-trans-disubstituted pyrrolidinone (e.g., Formula II in ).

-

Enzymatic Resolution: Using hydrolases to selectively hydrolyze one enantiomer, yielding chiral intermediates.

-

Downstream Functionalization: Introducing the 4-methoxybenzyl group via alkylation or reductive amination.

This approach avoids chromatographic purification, significantly improving scalability .

Comparative Analysis of Synthetic Routes

US4119637A discloses methods for synthesizing 1-hydrocarbon-3,3-diphenyl-4-hydroxymethyl-2-pyrrolidinones, emphasizing the role of fluosilicic acid salts in stabilizing intermediates. While the diphenyl substituents differ from the 4-methoxybenzyl group in the target compound, the patent highlights the importance of:

-

Protecting Group Strategies: Temporarily masking the hydroxymethyl group during benzylation.

-

Acid-Catalyzed Cyclization: Forming the pyrrolidinone ring under controlled pH conditions .

| Compound | PDE5 IC (nM) | Selectivity (PDE5/PDE6) |

|---|---|---|

| 5b | 0.85 | >1,000 |

Antimicrobiological Applications

While direct evidence is lacking, US4119637A notes that fluosilicic acid salts of pyrrolidinones exhibit mothproofing activity. This suggests that 4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one derivatives could be explored as antimicrobial agents.

Comparative Analysis with Structural Analogues

4-Hydroxymethyl-1-methylpyrrolidin-2-one

Simpler in structure (CAS 59887-20-6), this compound lacks the aromatic benzyl group, resulting in lower LogP (0.8–1.0) and reduced membrane permeability . It serves primarily as a building block in pharmaceutical synthesis .

Future Research Directions

-

Synthetic Optimization: Adapting enzyme-catalyzed methods to improve enantiomeric excess and yield.

-

Target Identification: Screening against PDE isoforms, serotonin receptors, and antimicrobial targets.

-

Prodrug Development: Esterifying the hydroxymethyl group to enhance bioavailability.

-

Toxicological Profiling: Assessing genotoxicity and hepatotoxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume